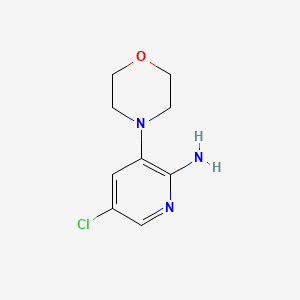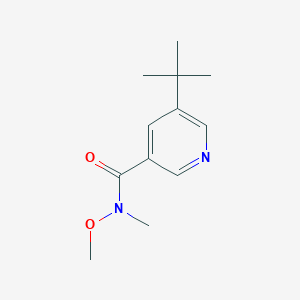
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to natural alkaloids .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction conditions .
化学反应分析
Types of Reactions: 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the benzylic and isopropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for benzylic bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl alcohol or benzaldehyde derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
科学研究应用
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with various biological targets.
作用机制
The mechanism of action of 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors in the nervous system. It may exert its effects by modulating neurotransmitter levels or inhibiting specific enzymes involved in neuroinflammation . The exact pathways and targets are still under investigation, but its structural similarity to natural alkaloids suggests it may interact with similar biological systems .
相似化合物的比较
- 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Comparison: 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both benzyl and isopropyl groups, which may enhance its biological activity and specificity compared to other tetrahydroisoquinoline derivatives . The isopropyl group can influence the compound’s lipophilicity and ability to cross biological membranes, potentially making it more effective in certain applications .
属性
分子式 |
C19H23N |
|---|---|
分子量 |
265.4 g/mol |
IUPAC 名称 |
2-benzyl-6-propan-2-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23N/c1-15(2)17-8-9-19-14-20(11-10-18(19)12-17)13-16-6-4-3-5-7-16/h3-9,12,15H,10-11,13-14H2,1-2H3 |
InChI 键 |
VWUVUYLRZYSZIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)




![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)




![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)

